1-({2-[(2-Chlorobenzoyl)oxy]-1-naphthyl}methyl)-2-naphthyl 2-chlorobenzoate
Description
This compound is a naphthyl ester derivative featuring two 2-chlorobenzoyl groups linked via a methylene bridge. The presence of chlorinated aromatic systems and naphthyl moieties may enhance thermal stability and influence electronic properties .
Properties
Molecular Formula |
C35H22Cl2O4 |
|---|---|
Molecular Weight |
577.4 g/mol |
IUPAC Name |
[1-[[2-(2-chlorobenzoyl)oxynaphthalen-1-yl]methyl]naphthalen-2-yl] 2-chlorobenzoate |
InChI |
InChI=1S/C35H22Cl2O4/c36-30-15-7-5-13-26(30)34(38)40-32-19-17-22-9-1-3-11-24(22)28(32)21-29-25-12-4-2-10-23(25)18-20-33(29)41-35(39)27-14-6-8-16-31(27)37/h1-20H,21H2 |
InChI Key |
MSFSDMNGIRTJKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=CC=C5Cl)OC(=O)C6=CC=CC=C6Cl |
Origin of Product |
United States |
Preparation Methods
Industrial Production: As of now, there is no established industrial-scale production method for this compound. It remains primarily accessible to early discovery researchers.
Chemical Reactions Analysis
1-({2-[(2-Chlorobenzoyl)oxy]-1-naphthyl}methyl)-2-naphthyl 2-chlorobenzoate may undergo various reactions, including:
Substitution Reactions: Substituents on the benzene rings can be modified using appropriate reagents.
Oxidation/Reduction Reactions: The naphthyl and benzoyl groups may participate in redox processes.
Esterification: The 2-chlorobenzoate moiety can react with alcohols to form esters.
Common reagents and conditions depend on the specific reaction, but they often involve Lewis acids, bases, and organic solvents.
Scientific Research Applications
Chemistry: As a building block for designing novel compounds.
Biology: Investigating its interactions with biological molecules.
Medicine: Exploring its pharmacological properties.
Industry: Developing specialized materials or catalysts.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Key Observations :
- The target compound’s molecular weight (~539.3) is comparable to hydrazone-containing analogues but significantly higher than simpler esters like 2-naphthyl benzoate.
- Chlorination at the 2-position of the benzoyl group is common across analogues, but additional substituents (e.g., 2,4-dichloro in ) alter electronic properties and reactivity.
2.3 Physicochemical Properties
- Melting Point : Simpler esters like 2-naphthyl benzoate melt at 105–109°C , whereas hydrazone-containing analogues (e.g., ) likely exhibit higher melting points due to increased rigidity. The target compound may follow this trend.
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